5-(Phenoxymethyl)-3-phenylisoxazole
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Overview
Description
5-(Phenoxymethyl)-3-phenylisoxazole is a heterocyclic compound that contains an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-3-phenylisoxazole can be achieved through various methods. One common approach involves the reaction of phenyl glycidyl ether with diphenyl-carbodiimide, which leads to the formation of 3-phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine. This intermediate can then be further reacted to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)-3-phenylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxymethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Phenoxymethyl)-3-phenylisoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, this compound is investigated for its use in developing new drugs.
Industry: The compound’s chemical properties make it useful in the production of materials and chemicals for various industrial applications
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-3-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Phenoxymethyl)-3-phenylisoxazole include other isoxazole derivatives, such as:
- 3-Phenyl-5-phenoxymethyl-2-oxazolidone
- Phenoxymethylpenicillin (Penicillin V)
- Other phenoxymethyl-substituted isoxazoles
Uniqueness
This compound is unique due to its specific combination of phenoxymethyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-3-7-13(8-4-1)16-11-15(19-17-16)12-18-14-9-5-2-6-10-14/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAKMNOIUCEJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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